

### Application Notes: LLO (91-99) Peptide in Anti-Tumor Immunity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | LLO (91-99) |           |
| Cat. No.:            | B15565892   | Get Quote |

### Introduction to LLO (91-99) Peptide and its Role in Anti-Tumor Immunity

The listeriolysin O (LLO) 91-99 peptide (Sequence: GYKDGNEYI) is an immunodominant epitope derived from the pore-forming toxin listeriolysin O of the intracellular bacterium Listeria monocytogenes.[1][2] This peptide is presented by the MHC class I molecule H-2Kd and elicits a potent CD8+ T cell response.[1][3] The robust immunogenicity of the **LLO (91-99)** peptide has been harnessed for the development of novel anti-tumor immunotherapies.[1][4] When utilized in cancer vaccines, the **LLO (91-99)** peptide can stimulate strong cytotoxic T lymphocyte (CTL) responses, which are crucial for recognizing and eliminating cancer cells.[4] [5] Studies have demonstrated its efficacy in various cancer models, including melanoma and bladder cancer, both as a standalone therapy and in combination with other immunotherapies like checkpoint inhibitors.[6][7][8] The peptide's ability to act as a powerful adjuvant and to induce a Th1-biased immune response makes it a promising candidate for cancer vaccine development.[6][9]

### **Key Applications and Findings**

The **LLO (91-99)** peptide has been incorporated into several vaccine platforms to enhance anti-tumor immunity.

Dendritic Cell (DC) Based Vaccines:



Dendritic cells are potent antigen-presenting cells (APCs) that can be loaded ex vivo with tumor-associated antigens to create personalized cancer vaccines. Loading DCs with the **LLO (91-99)** peptide has been shown to induce robust anti-tumor responses.[4][6] These DC-LLO(91-99) vaccines have demonstrated exceptional antineoplastic activity in pre-clinical models of metastatic melanoma, leading to a significant reduction in tumor size, prevention of lung metastasis, and enhanced survival.[4][6] The mechanism of action involves the expansion of LLO(91-99)-specific CD8+ T cells, which in turn helps in the expansion of melanoma-specific CD8+ T cells, leading to an increase in tumor-infiltrating lymphocytes with a cytotoxic phenotype.[4][6] Furthermore, these vaccines can revert immune tolerance by decreasing the population of regulatory T cells (Tregs) within the tumor microenvironment.[4][6]

Gold Nanoparticle (GNP) Based Vaccines:

To improve the delivery and efficacy of the **LLO (91-99)** peptide, nanotechnology-based platforms have been developed. Gold glyconanoparticles coupled to the **LLO (91-99)** peptide (GNP-LLO(91-99)) have emerged as a promising approach.[7][9][10] These nanovaccines have shown dual anti-tumor activities by inhibiting tumor growth and migration, and by acting as an adjuvant to recruit and activate DCs.[9][11] In pre-clinical models of melanoma and bladder cancer, a single dose of GNP-LLO(91-99) nanovaccines significantly reduced the tumor burden.[7] The nanovaccine promotes a Th1-type immune response, increases the infiltration of CD4+ and CD8+ T cells into the tumor, and reduces the levels of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and Tregs.[7][12]

#### **Combination Therapies:**

The efficacy of **LLO (91-99)** peptide-based vaccines can be further enhanced when used in combination with other immunotherapies, such as immune checkpoint inhibitors.[8] Studies have shown that GNP-LLO(91-99) nanovaccines synergize with anti-PD-1 and anti-CTLA-4 antibodies, leading to complete tumor regression and improved survival rates in melanoma models.[8][10] This combination therapy not only potentiates the anti-tumor immune response but also helps in overcoming the resistance to checkpoint inhibitors.

### **Summary of Immunological Responses**

The anti-tumor effects of **LLO (91-99)** peptide-based immunotherapies are mediated by a multifaceted immune response:



- Activation of Innate Immunity: LLO (91-99) containing vaccines activate DCs, leading to their maturation and enhanced antigen presentation capabilities, characterized by the upregulation of MHC class I and II molecules and co-stimulatory molecules like CD86.[6][7]
- Induction of Potent T Cell Responses: A hallmark of LLO (91-99) based vaccines is the
  induction of a strong, antigen-specific CD8+ T cell response, leading to the generation of
  cytotoxic T lymphocytes that can directly kill tumor cells.[4][5]
- Modulation of the Tumor Microenvironment: These therapies can alter the immunosuppressive tumor microenvironment by reducing the infiltration of Tregs and MDSCs, while increasing the presence of effector T cells.[7][10][12]
- Th1-Biased Cytokine Production: The immune response is skewed towards a Th1
  phenotype, with increased production of pro-inflammatory cytokines such as IFN-y and IL12, which are crucial for anti-tumor immunity.[6][7]

# Quantitative Data Summary Table 1: Efficacy of LLO (91-99) Peptide-Based Therapies in Pre-clinical Tumor Models



| Therapy                         | Tumor Model             | Key Efficacy<br>Metrics                                           | Outcome                                                                                                       | Reference |
|---------------------------------|-------------------------|-------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|-----------|
| DC-LLO(91-99)<br>Vaccine        | B16OVA<br>Melanoma      | Tumor Size<br>Reduction,<br>Metastasis<br>Prevention,<br>Survival | Clear reduction of metastatic melanoma size and adhesion, prevention of lung metastasis, enhanced survival.   | [4][6]    |
| GNP-LLO(91-99)<br>Nanovaccine   | MB-49 Bladder<br>Cancer | Tumor Burden<br>Reduction                                         | A single dose reduced tumor burden 4.7-fold.                                                                  | [7]       |
| GNP-LLO(91-99)<br>Nanovaccine   | B16.F10<br>Melanoma     | Tumor Volume<br>Reduction                                         | A single dose reduced tumor volume 5-fold.                                                                    | [7]       |
| GNP-LLO(91-99)<br>+ anti-PD-1   | B16OVA<br>Melanoma      | Tumor<br>Remission,<br>Survival Rate                              | Combination therapy resulted in complete tumor remission and 100% survival rate.                              |           |
| GNP-LLO(91-99)<br>+ anti-CTLA-4 | B16OVA<br>Melanoma      | Tumor<br>Regression,<br>Survival Rate                             | Combination had<br>a benefit on<br>tumor regression<br>and resulted in<br>an 85% survival<br>rate at 23 days. |           |

Table 2: Immunomodulatory Effects of LLO (91-99)
Peptide-Based Vaccines on Immune Cell Populations



| Therapy                       | Model System             | Immune Cell<br>Population                                                        | Change                   | Reference |
|-------------------------------|--------------------------|----------------------------------------------------------------------------------|--------------------------|-----------|
| DC-LLO(91-99)<br>Vaccine      | B16OVA<br>Melanoma Model | CD4+CD25high<br>Regulatory T<br>cells (Tregs)                                    | Decrease                 | [4][6]    |
| DC-LLO(91-99)<br>Vaccine      | B16OVA<br>Melanoma Model | Tumor-Infiltrating Lymphocytes (Cytotoxic Phenotype)                             | High numbers             | [4][6]    |
| GNP-LLO(91-99)<br>Nanovaccine | Bladder Cancer<br>Model  | CD4+ and CD8+<br>T cells, B cells,<br>Dendritic Cells<br>(in tumor)              | Increased<br>percentages | [7]       |
| GNP-LLO(91-99)<br>Nanovaccine | Bladder Cancer<br>Model  | Myeloid-Derived Suppressor Cells (MDSC) and Tregs (in tumor)                     | Reduced levels           | [7]       |
| DC-LLO(91-99)<br>Vaccine      | B16OVA<br>Melanoma Model | NK cells (CD3-<br>CD49b+),<br>CD8α+ DCs,<br>CD11b+<br>Macrophages (in<br>spleen) | High<br>percentages      | [4][6]    |

# Table 3: Cytokine Responses Induced by LLO (91-99) Peptide-Based Immunotherapies



| Therapy                                                    | Model<br>System/Cell<br>Type                             | Cytokine        | Change                                                                        | Reference |
|------------------------------------------------------------|----------------------------------------------------------|-----------------|-------------------------------------------------------------------------------|-----------|
| DC-LLO(91-99)<br>Vaccine                                   | B16OVA<br>Melanoma Model                                 | IFN-γ, IL-12    | High levels                                                                   | [6]       |
| GNP-LLO(91-99)<br>Nanovaccine                              | Human<br>Monocyte-<br>Derived Dendritic<br>Cells (MoDCs) | IL-12p70, TNF-α | High levels released, promoting a Th1 cytokine pattern.                       | [13]      |
| LLO(91-99)<br>Minigene-<br>Transduced DCs                  | Murine Model (in<br>vivo)                                | IFN-y           | Significantly higher levels produced by splenocytes upon peptide stimulation. | [5]       |
| GNP-GAPDH(1-<br>22) and GNP-<br>LLO(91-99)<br>Nanovaccines | Murine Microglia                                         | IL-6            | Significantly reduced                                                         | [14]      |

### **Experimental Protocols**

# Protocol 1: Preparation of Dendritic Cells Loaded with LLO (91-99) Peptide (DC-LLO(91-99))

This protocol is adapted from studies using DC-based vaccines for melanoma.[4][6]

- Isolation of Bone Marrow Precursors:
  - Euthanize BALB/c mice and isolate femur and tibia from the hind legs.
  - Flush the bone marrow from the bones using a syringe with RPMI-1640 medium.
  - Create a single-cell suspension by passing the bone marrow through a cell strainer.



- · Differentiation of Dendritic Cells:
  - Culture the bone marrow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 20 ng/mL GM-CSF, and 20 ng/mL IL-4.
  - Incubate the cells at 37°C in a 5% CO2 incubator.
  - On day 3, replace half of the medium with fresh medium containing cytokines.
  - On day 6, harvest the non-adherent and loosely adherent cells, which are immature DCs.
- Peptide Loading and Maturation of DCs:
  - Resuspend the immature DCs at a concentration of 1 x 106 cells/mL.
  - Add the LLO (91-99) peptide to the cell suspension at a final concentration of 10 μg/mL.
  - Incubate for 2 hours at 37°C to allow for peptide loading.
  - Induce DC maturation by adding a maturation stimulus, such as 1 μg/mL of lipopolysaccharide (LPS), and incubate for another 18-24 hours.
- Harvesting and Preparation for Vaccination:
  - Harvest the mature, peptide-loaded DCs.
  - Wash the cells three times with sterile phosphate-buffered saline (PBS).
  - Resuspend the cells in sterile PBS at the desired concentration for injection (e.g., 1 x 106 cells in 100 μL for intravenous injection).

# Protocol 2: In Vivo Murine Melanoma Model for Testing LLO (91-99) Based Vaccines

This protocol is based on studies using the B16OVA melanoma model.[4][6]

Cell Line and Animal Strain:



- Use the B16OVA murine melanoma cell line, which expresses chicken ovalbumin.
- Use C57BL/6 mice (6-8 weeks old).
- Vaccination Schedule:
  - Administer a single dose of the DC-LLO(91-99) vaccine (e.g., 1 x 106 cells) intravenously into the tail vein of the mice.
  - Allow 7 days for the immune response to develop.
- Tumor Challenge:
  - After 7 days of vaccination, subcutaneously transplant 1 x 105 B16OVA melanoma cells into the flank of the mice.
- Monitoring and Endpoint:
  - Monitor tumor growth every 2-3 days by measuring the tumor dimensions with a caliper.
     Calculate tumor volume using the formula: (length x width2) / 2.
  - Monitor the survival of the mice.
  - At the end of the experiment (e.g., day 14 post-tumor transplantation), euthanize the mice and harvest tumors, spleens, and lungs for further analysis (e.g., flow cytometry, histology).

# Protocol 3: Preparation of Gold Glyconanoparticles Coupled to LLO (91-99) Peptide (GNP-LLO(91-99))

This protocol is a generalized representation based on the description of GNP-LLO(91-99) nanovaccines.[7][8][9]

- Synthesis of Gold Nanoparticles (GNPs):
  - Synthesize GNPs of a controlled size (e.g., 2-5 nm) using a standard citrate reduction method or other established protocols.



#### Functionalization of GNPs:

- Functionalize the surface of the GNPs with a linker molecule that can bind to both the peptide and a glycan ligand (e.g., β-D-glucose). This often involves thiol chemistry for binding to the gold surface.
- Coupling of LLO (91-99) Peptide and Glycan:
  - Conjugate the LLO (91-99) peptide and the glycan (e.g., β-D-glucose) to the functionalized GNPs. The peptide can be synthesized with a terminal cysteine for covalent attachment to the GNP surface.
- Purification and Characterization:
  - Purify the GNP-LLO(91-99) conjugates from unreacted components using methods like centrifugation or dialysis.
  - Characterize the nanovaccines for size, charge, peptide loading efficiency, and stability
    using techniques such as dynamic light scattering (DLS), zeta potential measurement, and
    transmission electron microscopy (TEM).
- Preparation for In Vivo Administration:
  - Resuspend the purified GNP-LLO(91-99) nanovaccines in a sterile, biocompatible buffer (e.g., PBS) at the desired concentration (e.g., 50 μ g/mouse for intravenous injection).

### Protocol 4: IFN-y ELISPOT Assay for Antigen-Specific T Cell Responses

This protocol is a standard method for detecting cytokine-secreting cells.[15][16][17]

- Plate Preparation:
  - Coat a 96-well ELISPOT plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
  - Wash the plate with sterile PBS to remove unbound antibody.



- Block the plate with RPMI-1640 medium containing 10% FBS for 2 hours at room temperature.
- Cell Plating and Stimulation:
  - Prepare a single-cell suspension of splenocytes from immunized mice.
  - Add 2 x 105 to 5 x 105 splenocytes per well.
  - Stimulate the cells by adding the LLO (91-99) peptide at a final concentration of 1-10 μg/mL.
  - Include a positive control (e.g., Concanavalin A) and a negative control (no peptide).
  - Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
- Detection of IFN-y Secretion:
  - Wash the plate to remove the cells.
  - Add a biotinylated anti-mouse IFN-y detection antibody and incubate for 2 hours at room temperature.
  - Wash the plate and add streptavidin-alkaline phosphatase (ALP) conjugate. Incubate for 1 hour at room temperature.
  - Wash the plate and add the substrate solution (e.g., BCIP/NBT) to develop the spots.
- Analysis:
  - Stop the reaction by washing with water once the spots are visible.
  - Allow the plate to dry completely.
  - Count the spots in each well using an automated ELISPOT reader. Each spot represents a single IFN-y-secreting cell.

### **Visualizations**



### Diagram 1: Proposed Mechanism of DC-LLO(91-99) Vaccine in Anti-Tumor Immunity













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Listeriolysin O as a strong immunogenic molecule for the development of new anti-tumor vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 2. LLO 91-99 (H-2 Kd) | 5 mg | EP07863 5 [peptides.de]
- 3. tandfonline.com [tandfonline.com]
- 4. Exceptional antineoplastic activity of a dendritic-cell-targeted vaccine loaded with a Listeria peptide proposed against metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. oncotarget.com [oncotarget.com]
- 7. Gold Glyconanoparticles Combined with 91–99 Peptide of the Bacterial Toxin, Listeriolysin O, Are Efficient Immunotherapies in Experimental Bladder Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]







- 9. Gold glyconanoparticles coupled to listeriolysin O 91–99 peptide serve as adjuvant therapy against melanoma Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | Clinical Experience and Recent Advances in the Development of Listeria-Based Tumor Immunotherapies [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Immunotherapies to Nano-Immunotherapies: Advances in Immune Targeting in Bladder Cancer [auo.asmepress.com]
- 13. Gold Glyconanoparticles Combined with 91–99 Peptide of the Bacterial Toxin, Listeriolysin O, Are Efficient Immunotherapies in Experimental Bladder Tumors [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. ashpublications.org [ashpublications.org]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Application Notes: LLO (91-99) Peptide in Anti-Tumor Immunity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15565892#llo-91-99-peptide-in-studies-of-anti-tumor-immunity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com